molecular formula C17H20N2O4 B5180325 N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5180325
M. Wt: 316.35 g/mol
InChI Key: OWHHZDIGFNNWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CYM50308, is a novel compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act as an antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is involved in various cellular processes, including cell migration, proliferation, and survival. By inhibiting S1P1, N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide may disrupt these cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, reducing inflammation, improving tissue damage, improving cognitive function, and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its specificity for S1P1, which allows for more targeted research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

For research on N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide include further elucidating its mechanism of action, studying its potential therapeutic applications in other diseases, and developing more potent and selective analogs. Additionally, research on the pharmacokinetics and toxicity of N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide will be important for its potential clinical use.

Synthesis Methods

The synthesis of N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 2-methoxy-4-methylphenol with cyclobutanone to form 2-(cyclobutyl)-4-methylphenol. This intermediate is then reacted with 2-bromoethyl-4-methylphenyl ether to form N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]cyclobutanamine. Finally, this compound is reacted with oxalyl chloride to form N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide.

Scientific Research Applications

N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory diseases. In neurological disorder research, N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-6-7-14(15(8-11)21-2)22-10-16-19-13(9-23-16)17(20)18-12-4-3-5-12/h6-9,12H,3-5,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHHZDIGFNNWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=CO2)C(=O)NC3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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